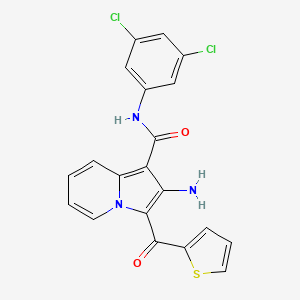

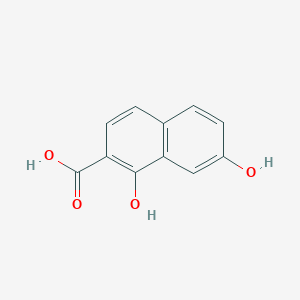

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond and a nitrogen-carbon double bond in their structure . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of hydrazones typically consists of a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N). The exact structure of “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would undergo would depend on its exact molecular structure.Applications De Recherche Scientifique

Antimicrobial Properties

Pyridine compounds have been recognized for their antimicrobial activity. The unique structure of this compound, with its pyridine nucleus and heterocyclic features, contributes to its selectivity against specific pathogens. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. For instance, studies have explored its inhibitory effects on Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, and Aspergillus niger .

Antiviral Potential

Given the urgency of finding antiviral agents during the COVID-19 pandemic, pyridine compounds have gained attention. Their antiviral properties extend beyond SARS-CoV-2, encompassing other viruses as well. Researchers have explored their effects on viral replication, entry, and protein interactions. Molecular docking studies provide insights into the binding modes and interactions with specific viral proteins .

Antitumor Activity

Pyridine derivatives have shown promise as potential antitumor agents. Their ability to interact with specific proteins involved in cancer pathways makes them interesting candidates for further investigation. Researchers have studied their effects on cell proliferation, apoptosis, and tumor growth inhibition .

Analgesic and Anti-Inflammatory Effects

Some pyridine compounds exhibit analgesic properties, potentially influencing pain perception pathways. Additionally, their anti-inflammatory activity may be relevant in managing inflammatory conditions. Investigations have explored their impact on inflammatory mediators and cytokines .

Anticonvulsant Properties

Certain pyridine derivatives have demonstrated anticonvulsant effects in preclinical studies. Researchers have evaluated their ability to modulate neuronal excitability and prevent seizures. These findings may have implications for epilepsy management .

Antioxidant Activity

Pyridine compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their potential role in preventing oxidative stress-related diseases warrants further exploration .

Anti-Alzheimer’s Potential

Researchers have investigated pyridine derivatives for their effects on Alzheimer’s disease. These compounds may influence amyloid aggregation, cholinesterase activity, and neuroinflammation, offering a multifaceted approach to Alzheimer’s therapy .

Water Solubility Enhancement

Pyridine’s poor basicity allows it to improve water solubility when incorporated into drug molecules. Medicinal chemists often utilize pyridine moieties to enhance solubility, facilitating drug delivery and bioavailability .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEICHLHGUBDOTH-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709448.png)

![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)

![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)